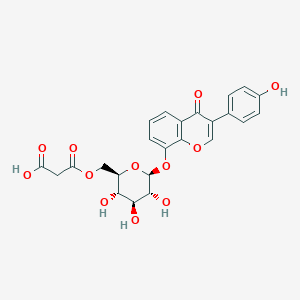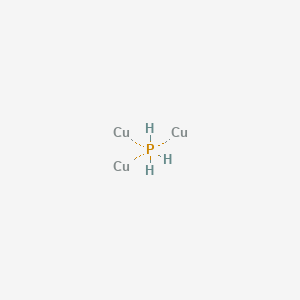
copper;phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;phosphane is a compound that consists of copper and phosphane (phosphine). It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is often used as a catalyst in various chemical reactions due to its ability to facilitate the formation of bonds between different molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper;phosphane can be synthesized through several methods. One common method involves the reaction of copper salts with phosphane ligands. For example, copper(I) chloride can react with phosphane to form this compound complexes. The reaction typically occurs under an inert atmosphere to prevent oxidation and is often carried out in a solvent such as tetrahydrofuran.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where copper salts and phosphane ligands are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Copper;phosphane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) complexes.
Reduction: It can also be reduced to form copper(I) complexes.
Substitution: this compound can participate in substitution reactions where the phosphane ligand is replaced by another ligand.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligands such as carbon monoxide or other phosphane derivatives can be used in substitution reactions.
Major Products Formed:
Oxidation: Copper(II) complexes.
Reduction: Copper(I) complexes.
Substitution: New this compound complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper;phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation.
Biology: this compound complexes are studied for their potential use in biological imaging and as therapeutic agents.
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as anticancer agents.
Industry: It is used in the production of fine chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which copper;phosphane exerts its effects involves the coordination of the phosphane ligand to the copper center. This coordination enhances the reactivity of the copper ion, allowing it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic reactions, the this compound complex facilitates the formation of bonds between different molecules by providing an active site for the reaction to occur.
Comparación Con Compuestos Similares
Copper(I) chloride: Similar in terms of copper oxidation state but lacks the phosphane ligand.
Copper(II) phosphate: Contains copper and phosphorus but in a different chemical form.
Copper(II) sulfate: Another copper compound used in various applications but with different properties.
Uniqueness: Copper;phosphane is unique due to the presence of the phosphane ligand, which imparts specific reactivity and stability to the compound. This makes it particularly useful as a catalyst in various chemical reactions, distinguishing it from other copper compounds that may not have the same catalytic properties.
Propiedades
Fórmula molecular |
Cu3H3P |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
copper;phosphane |
InChI |
InChI=1S/3Cu.H3P/h;;;1H3 |
Clave InChI |
VRKVOIFXBDXGHF-UHFFFAOYSA-N |
SMILES canónico |
P.[Cu].[Cu].[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,4-Dihydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13838835.png)
![(2S,3R)-2-[[9-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13838837.png)
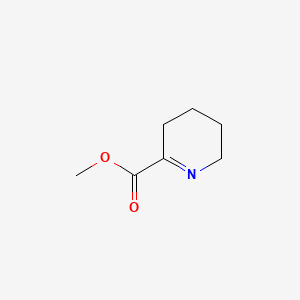
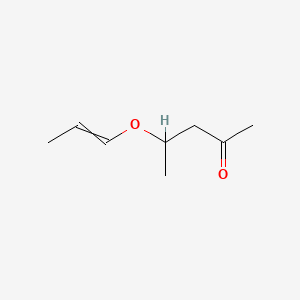
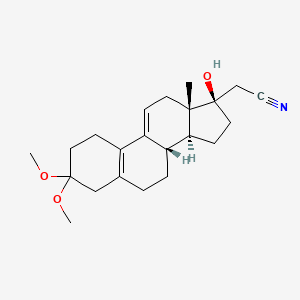
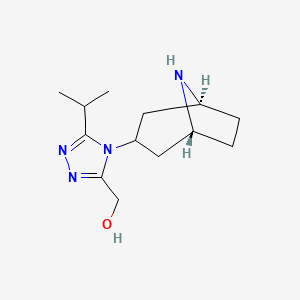
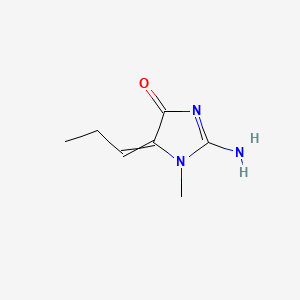
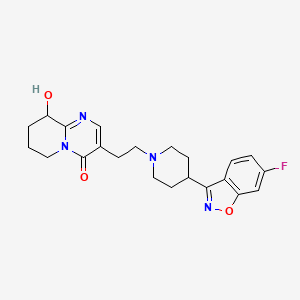
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
